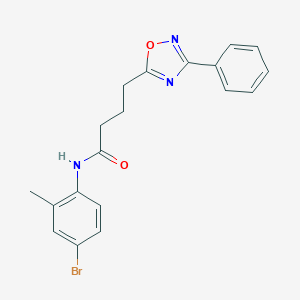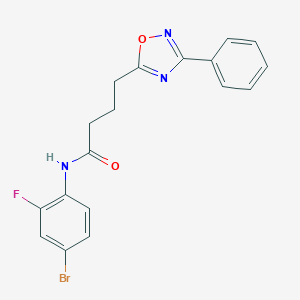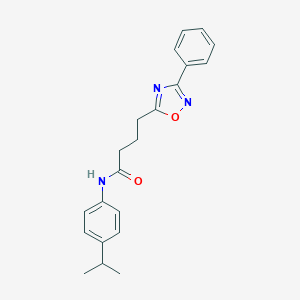![molecular formula C18H16O3S B277260 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is commonly known as 'Phenylsulfanyl Coumarin' and has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antioxidant activity and can scavenge free radicals, thereby protecting cells from oxidative damage. It has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to exhibit anticancer activity and can induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress. It can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It can scavenge free radicals and protect cells from oxidative damage. It can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and yields the desired product in good yields. It is also stable and can be stored for long periods. However, there are some limitations to its use. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one involves the reaction between 4-methyl-7-hydroxycoumarin and 2-(phenylsulfanyl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a high temperature and yields the desired product in good yields. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C18H16O3S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-methyl-7-(2-phenylsulfanylethoxy)chromen-2-one |
InChI |
InChI=1S/C18H16O3S/c1-13-11-18(19)21-17-12-14(7-8-16(13)17)20-9-10-22-15-5-3-2-4-6-15/h2-8,11-12H,9-10H2,1H3 |
Clé InChI |
AICAZXGESCZARP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)





![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)